4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a urea linkage, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Linkage Formation: The urea linkage is formed by reacting the thiazole derivative with 4-chlorophenyl isocyanate.
Acetamido Group Addition: The final step involves the acylation of the intermediate with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: Inhibition of kinase activity leads to the disruption of cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(2-(2-(3-(3,4-Dichlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide: Similar structure but with an additional chlorine atom, which may alter its biological activity.
4-(2-(2-(3-(4-Bromophenyl)ureido)thiazol-4-yl)acetamido)benzamide: Bromine substitution instead of chlorine, potentially affecting its reactivity and biological properties.
Uniqueness
4-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-12-3-7-14(8-4-12)23-18(28)25-19-24-15(10-29-19)9-16(26)22-13-5-1-11(2-6-13)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,22,26)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZGGJRAFPHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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